molecular formula C11H12O8 B13773861 2-Butenedioic acid (2Z)-, 1-methyl-1,2-ethanediyl ester CAS No. 71550-61-3

2-Butenedioic acid (2Z)-, 1-methyl-1,2-ethanediyl ester

Cat. No.: B13773861
CAS No.: 71550-61-3
M. Wt: 272.21 g/mol
InChI Key: UWAPZLSSQZOFLR-JVLMNHKTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenedioic acid (2Z)-, 1-methyl-1,2-ethanediyl ester typically involves the esterification of maleic acid with 1-methyl-1,2-ethanediol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Butenedioic acid (2Z)-, 1-methyl-1,2-ethanediyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are alcohols.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted esters or amides.

Scientific Research Applications

2-Butenedioic acid (2Z)-, 1-methyl-1,2-ethanediyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Butenedioic acid (2Z)-, 1-methyl-1,2-ethanediyl ester involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of different metabolites. The ester groups can be hydrolyzed by esterases, releasing the corresponding alcohols and acids. These metabolites can then participate in various biochemical pathways, exerting their effects on cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Maleic Acid: The parent compound of 2-Butenedioic acid (2Z)-, 1-methyl-1,2-ethanediyl ester.

    Fumaric Acid: An isomer of maleic acid with different chemical properties.

    Succinic Acid: A related dicarboxylic acid with similar reactivity.

Uniqueness

This compound is unique due to the presence of the 1-methyl-1,2-ethanediyl group, which imparts different chemical and physical properties compared to its parent compound and other similar acids. This uniqueness makes it valuable in specific applications where these properties are desired.

Properties

CAS No.

71550-61-3

Molecular Formula

C11H12O8

Molecular Weight

272.21 g/mol

IUPAC Name

(Z)-4-[2-[(Z)-3-carboxyprop-2-enoyl]oxypropoxy]-4-oxobut-2-enoic acid

InChI

InChI=1S/C11H12O8/c1-7(19-11(17)5-3-9(14)15)6-18-10(16)4-2-8(12)13/h2-5,7H,6H2,1H3,(H,12,13)(H,14,15)/b4-2-,5-3-

InChI Key

UWAPZLSSQZOFLR-JVLMNHKTSA-N

Isomeric SMILES

CC(COC(=O)/C=C\C(=O)O)OC(=O)/C=C\C(=O)O

Canonical SMILES

CC(COC(=O)C=CC(=O)O)OC(=O)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.